molecular formula C22H33Cl2N3O4S B14566946 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine CAS No. 61852-76-4

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine

Cat. No.: B14566946
CAS No.: 61852-76-4
M. Wt: 506.5 g/mol
InChI Key: FONATSFQSZKLHS-QUCCMNQESA-N
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Description

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their alkylating properties. These properties make the compound particularly useful in the development of chemotherapeutic agents.

Properties

CAS No.

61852-76-4

Molecular Formula

C22H33Cl2N3O4S

Molecular Weight

506.5 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C22H33Cl2N3O4S/c1-15(2)20(22(30)31)26-21(29)18(8-13-32-3)25-19(28)14-16-4-6-17(7-5-16)27(11-9-23)12-10-24/h4-7,15,18,20H,8-14H2,1-3H3,(H,25,28)(H,26,29)(H,30,31)/t18-,20+/m1/s1

InChI Key

FONATSFQSZKLHS-QUCCMNQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H](CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine involves multiple steps, starting from the protection of functional groups to the final deprotection and purification. The initial step typically involves the protection of the amino group of methionine using a suitable protecting group like tert-butyloxycarbonyl (Boc). This is followed by the acylation of the protected methionine with 4-[bis(2-chloroethyl)amino]phenylacetic acid under basic conditions to form the intermediate product. The final step involves the coupling of the intermediate with L-valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and subsequent deprotection to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine undergoes several types of chemical reactions, including:

    Oxidation: The methionine moiety can be oxidized to its sulfoxide or sulfone derivatives.

    Reduction: The bis(2-chloroethyl)amino group can be reduced to its corresponding amine.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: A chemotherapy agent with similar alkylating properties.

    Melphalan: Another alkylating agent used in cancer treatment.

    Sarcolysine: Known for its antitumor activity

Uniqueness

N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable conjugates with amino acids like methionine and valine enhances its therapeutic potential and selectivity .

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